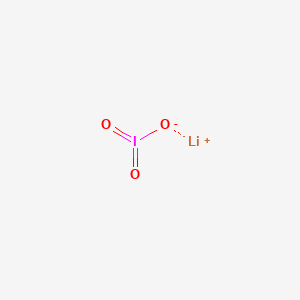
Piperazine, 1,4-bis(2-(4-pyridyl)ethyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperazine, 1,4-bis(2-(4-pyridyl)ethyl)- is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties and potential applications. This compound is a member of the piperazine family, which is widely used in various fields, including pharmaceuticals, agrochemicals, and materials science.
Mechanism of Action
The mechanism of action of Piperazine, 1,4-bis(2-(4-pyridyl)ethyl)- is not fully understood. However, it is believed that the compound interacts with metal ions and forms stable complexes that can modulate various biological processes. The compound has been shown to inhibit the activity of various enzymes, including carbonic anhydrase and acetylcholinesterase.
Biochemical and Physiological Effects
Piperazine, 1,4-bis(2-(4-pyridyl)ethyl)- has been shown to have various biochemical and physiological effects. The compound has been shown to inhibit the growth of cancer cells and induce apoptosis. It has also been shown to have anti-inflammatory and antioxidant properties. Additionally, the compound has been shown to have neuroprotective effects and improve cognitive function.
Advantages and Limitations for Lab Experiments
One of the major advantages of using Piperazine, 1,4-bis(2-(4-pyridyl)ethyl)- in lab experiments is its ability to form stable complexes with metal ions. This property makes it an ideal ligand for coordination chemistry studies. Additionally, the compound has been shown to have various biological activities, making it an attractive candidate for drug discovery.
However, there are also some limitations associated with the use of Piperazine, 1,4-bis(2-(4-pyridyl)ethyl)- in lab experiments. The compound has low solubility in water, which can make it difficult to work with in aqueous solutions. Additionally, the compound has not been extensively studied for its toxicity, which can limit its use in certain applications.
Future Directions
There are several future directions for research on Piperazine, 1,4-bis(2-(4-pyridyl)ethyl)-. One area of interest is its potential use as a therapeutic agent for various diseases, including cancer and neurodegenerative disorders. Additionally, the compound's ability to form stable complexes with metal ions makes it an attractive candidate for the development of new catalysts and materials. Further studies are needed to fully understand the mechanism of action of the compound and its potential applications in various fields of scientific research.
Conclusion
In conclusion, Piperazine, 1,4-bis(2-(4-pyridyl)ethyl)- is a chemical compound with unique properties and potential applications in various fields of scientific research. The compound can form stable complexes with metal ions, making it an ideal ligand for coordination chemistry studies. Additionally, the compound has various biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. Further research is needed to fully understand the mechanism of action of the compound and its potential applications in drug discovery, catalysis, and materials science.
Synthesis Methods
The synthesis of Piperazine, 1,4-bis(2-(4-pyridyl)ethyl)- involves the reaction of 1,4-dibromobutane with 2-(4-pyridyl)ethylamine in the presence of a palladium catalyst. This reaction results in the formation of the desired compound with a yield of 70-80%. The purity of the compound can be improved by recrystallization.
Scientific Research Applications
Piperazine, 1,4-bis(2-(4-pyridyl)ethyl)- has been extensively studied for its potential applications in various fields of scientific research. One of the major areas of interest is its use as a ligand in coordination chemistry. The compound has two pyridine rings, which can coordinate with metal ions to form stable complexes. These complexes have been used in catalysis, materials science, and drug discovery.
properties
CAS RN |
14612-98-7 |
|---|---|
Product Name |
Piperazine, 1,4-bis(2-(4-pyridyl)ethyl)- |
Molecular Formula |
C18H24N4 |
Molecular Weight |
296.4 g/mol |
IUPAC Name |
1,4-bis(2-pyridin-4-ylethyl)piperazine |
InChI |
InChI=1S/C18H24N4/c1-7-19-8-2-17(1)5-11-21-13-15-22(16-14-21)12-6-18-3-9-20-10-4-18/h1-4,7-10H,5-6,11-16H2 |
InChI Key |
BHPREEJKJGFUPY-UHFFFAOYSA-N |
SMILES |
C1CN(CCN1CCC2=CC=NC=C2)CCC3=CC=NC=C3 |
Canonical SMILES |
C1CN(CCN1CCC2=CC=NC=C2)CCC3=CC=NC=C3 |
Other CAS RN |
14612-98-7 |
synonyms |
1,4-Bis[2-(4-pyridyl)ethyl]piperazine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





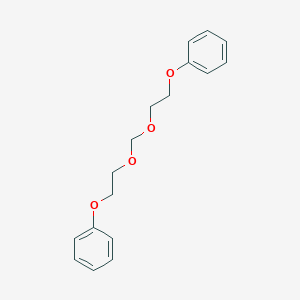

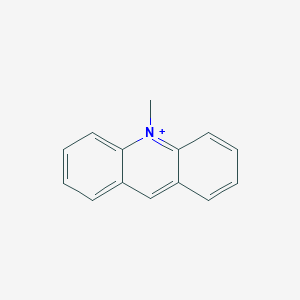

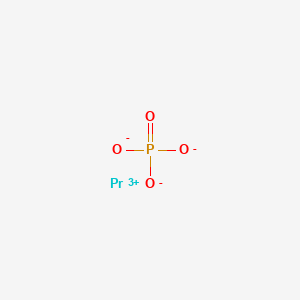
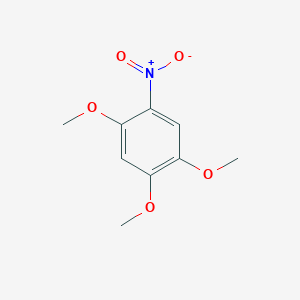
![N-[[2,5-dichloro-4-[4-[2,5-dichloro-4-[2-(3-hydroxynaphthalene-2-carbonyl)iminohydrazinyl]phenyl]phenyl]phenyl]hydrazinylidene]-3-hydroxynaphthalene-2-carboxamide](/img/structure/B81038.png)

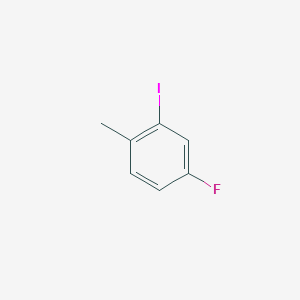
![1-(1-Methyl-1H-benzo[d]imidazol-2-yl)guanidine](/img/structure/B81045.png)

